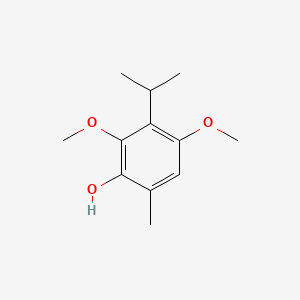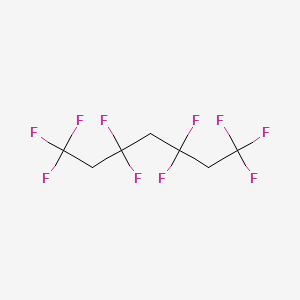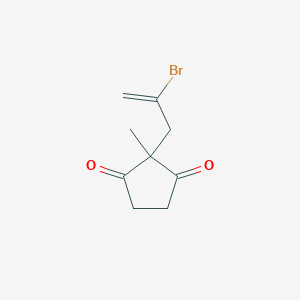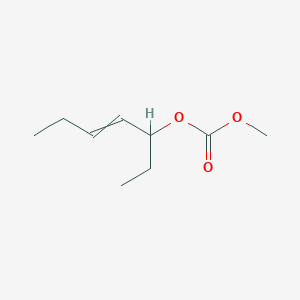
2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups, a methyl group, and a propan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol can be achieved through several methods. One common approach involves the alkylation of a phenol derivative with appropriate alkyl halides under basic conditions. For instance, the reaction of 2,4-dimethoxyphenol with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-allylphenol: Similar structure with an allyl group instead of a propan-2-yl group.
4-Allyl-2,6-dimethoxyphenol: Another similar compound with an allyl group.
Methoxyeugenol: Contains methoxy groups and an allyl group.
Uniqueness
2,4-Dimethoxy-6-methyl-3-propan-2-yl-phenol is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
CAS No. |
135626-41-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,4-dimethoxy-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C12H18O3/c1-7(2)10-9(14-4)6-8(3)11(13)12(10)15-5/h6-7,13H,1-5H3 |
InChI Key |
GBAZGJQCEVXICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)OC)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)

![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
